4-Chloro-6-nitroquinoline
Overview
Description
4-Chloro-6-nitroquinoline is a chemical compound that belongs to the quinoline family. It is synthesized through a multi-step process involving cyclization, nitration, and chlorination, starting from basic aniline derivatives. This compound serves as a pivotal intermediate in the synthesis of various chemical entities, especially in pharmaceutical and material sciences.
Synthesis Analysis
The synthesis of 4-Chloro-6-nitroquinoline involves a stepwise approach, starting from cheaper raw materials under mild conditions to achieve high yield. Typically, the process includes steps such as cyclization of aniline derivatives, followed by nitration and chlorination to introduce the nitro and chloro groups at the respective positions on the quinoline ring (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-nitroquinoline has been analyzed through various techniques such as NMR and mass spectrometry, confirming the presence and position of the chloro and nitro groups attached to the quinoline nucleus. Crystallographic studies provide insights into the hydrogen bonding and molecular packing in the crystal lattice, which is crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
4-Chloro-6-nitroquinoline undergoes various chemical reactions, reflecting its reactivity due to the presence of electron-withdrawing groups. It can participate in nucleophilic substitution reactions, form complexes with acids, and serve as a starting material for further functionalization. The nitro group, in particular, makes it a candidate for reduction reactions, leading to amino derivatives used in further chemical synthesis.
Physical Properties Analysis
The physical properties of 4-Chloro-6-nitroquinoline, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are crucial for its handling and application in different chemical processes. The presence of chloro and nitro groups affects its polarity, solubility in various solvents, and interaction with other compounds.
Chemical Properties Analysis
Chemically, 4-Chloro-6-nitroquinoline is characterized by its potential for undergoing various organic reactions. Its chemical properties are significantly influenced by the nitro and chloro substituents, which activate the quinoline ring towards nucleophilic substitution. This reactivity is exploited in synthesizing a wide range of derivatives with potential biological and industrial applications.
- (Lei Zhao, Fei Lei, & Yuping Guo, 2017)
- Additional references and details can be found in the linked studies, offering a comprehensive analysis of 4-Chloro-6-nitroquinoline's synthesis, structure, and properties.
Scientific Research Applications
- Medicinal Chemistry
- Quinoline derivatives are utilized in various areas of medicine .
- They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide (47) and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide (48) demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
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Synthesis of Heterocyclic Compounds
- Nitroquinolines, including 4-Chloro-6-nitroquinoline, are used in the synthesis of polynuclear heterocyclic compounds .
- The target structures are formed by addition, substitution, as well as rearrangement reactions .
- For example, the Bartoli synthesis reaction, the key step of which is the [3,3]-sigmatropic rearrangement, served as the basis for the synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline .
- The [3+3] annulation of benzyl-type carbanions to 6-nitroquinoline in the presence of DBU and trialkyl chlorosilanes occurred under mild conditions with the formation of tetra- and pentacyclic azaarenes .
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Pharmaceutical Applications
- Quinoline derivatives, including 4-Chloro-6-nitroquinoline, have been found to have potent antiproliferative activity against cancer cells .
- For instance, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
-
Industrial Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are used in the production of dyes, catalysts, materials, and in refineries .
- There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
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Food Industry
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Electronics
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFKUSJAFUYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301853 | |
Record name | 4-Chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitroquinoline | |
CAS RN |
13675-94-0 | |
Record name | 13675-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.